molecular formula C7H16ClNO2 B1390101 [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride CAS No. 1217643-22-5

[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride

Cat. No.: B1390101
CAS No.: 1217643-22-5
M. Wt: 181.66 g/mol
InChI Key: VRZVWTOOLVVKLW-UOERWJHTSA-N
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Description

[(3R,4S)-3-Methylpyrrolidine-3,4-diyl]dimethanol hydrochloride is a chiral small-molecule compound with a pyrrolidine backbone substituted with methyl and hydroxymethyl groups. Its molecular formula is C₇H₁₆ClNO₂, and it has a molecular weight of 189.66 g/mol (calculated from ). The compound features two stereocenters at the 3R and 4S positions, conferring distinct spatial and electronic properties critical for its biological interactions. It is structurally characterized by a saturated five-membered pyrrolidine ring, which enhances conformational rigidity compared to aromatic heterocycles. The compound is noted for its role in Coumermycin A1, where it contributes to dimerization-dependent activation of Raf-1 and JAK2 fusion proteins, enabling downstream signaling pathways like MAP kinase cascades .

Properties

IUPAC Name

[(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(5-10)4-8-2-6(7)3-9;/h6,8-10H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVWTOOLVVKLW-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CNC[C@H]1CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO₂ and a CAS number of 1217643-22-5. It has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₁₆ClNO₂
  • Molecular Weight : 145.19 g/mol
  • MDL Number : MFCD11044546
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its structural similarities with other biologically active compounds. The compound is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases and phosphatases, suggesting that this compound may exhibit similar inhibitory effects.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways such as PI3K/Akt and mTOR signaling, which are critical in cell growth and survival.

Biological Activity and Therapeutic Applications

Research indicates that this compound could have several therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested in human tumor xenograft models showing promising results in inhibiting tumor growth .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from apoptosis and oxidative stress. This suggests a potential application in neurodegenerative diseases.

Case Studies

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is essential.

Compound NameStructureBiological ActivityReference
Compound AStructure AAntitumor
Compound BStructure BNeuroprotective
Compound CStructure CKinase Inhibition

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride serves as a valuable building block in organic synthesis. Its chiral nature allows it to be used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where chirality is crucial for drug efficacy.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
MethylationIntroduction of a methyl group at the nitrogen atom
HydrogenationSelective hydrogenation using catalysts
OxidationConversion of hydroxyl groups to ketones or aldehydes
ReductionFormation of corresponding amines or alcohols

Biological Applications

Enzyme Studies:
The compound is utilized in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to inhibit or modulate enzyme activity makes it a useful tool in biochemistry.

Case Study:
In a study examining the inhibition of specific enzymes involved in metabolic pathways, this compound demonstrated significant inhibitory effects on target enzymes, suggesting its potential as a lead compound for drug development.

Pharmaceutical Applications

Drug Development:
Due to its structural properties, this compound is being researched for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas. Its role as a chiral auxiliary can enhance the stereoselectivity of reactions leading to desired pharmacological profiles.

Table 2: Potential Therapeutic Areas for this compound

Therapeutic AreaPotential Application
AnticancerDevelopment of inhibitors targeting cancer cell pathways
Neurological DisordersModulation of neurotransmitter systems
CardiovascularRegulation of blood pressure through enzyme inhibition

Industrial Chemistry

Fine Chemicals Production:
The compound is also employed in industrial settings for the production of fine chemicals and intermediates. Its unique reactivity profile allows for the synthesis of various derivatives that are valuable in materials science and chemical manufacturing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Chirality Key Applications
[(3R,4S)-3-Methylpyrrolidine-3,4-diyl]dimethanol hydrochloride Pyrrolidine ring with methyl and hydroxymethyl groups C₇H₁₆ClNO₂ 189.66 3R,4S Coumermycin A1-mediated kinase activation, antibiotic research
Pyridoxine Hydrochloride (Vitamin B6) Pyridine ring with hydroxymethyl and hydroxyl groups C₈H₁₁NO₃·HCl 205.64 Single stereocenter Cofactor in amino acid metabolism, pharmaceutical/nutritional applications
Dopamine Hydrochloride Catechol ring with ethylamine chain C₈H₁₂ClNO₂ 189.64 None (achiral) Neurotransmitter, treatment of shock and heart failure
Doxylamine Succinate Ethanolamine derivative with aromatic substituents C₁₇H₂₂N₂O, C₄H₆O₄ 388.5 (combined) Racemic mixture Antihistamine, sleep aid

Key Differences and Research Findings:

Structural Backbone :

  • The target compound’s pyrrolidine ring (saturated) contrasts with pyridoxine’s pyridine ring (aromatic) and dopamine’s catechol ring (aromatic with hydroxyl groups). Saturation in pyrrolidine reduces π-electron interactions but enhances torsional stability, impacting binding affinity in biological systems .

Chirality and Bioactivity :

  • The (3R,4S) configuration enables precise molecular recognition in Coumermycin A1’s dimerization mechanism, whereas pyridoxine’s single stereocenter governs its role as a vitamin cofactor. Doxylamine’s racemic mixture limits stereospecific interactions, reducing target selectivity compared to the enantiopure target compound .

Solubility and Pharmacokinetics: Pyridoxine hydrochloride is freely soluble in ethanol and water, similar to the target compound, but dopamine’s catechol structure confers lower lipid solubility, restricting blood-brain barrier penetration .

Biological Targets :

  • The target compound modulates kinase signaling (e.g., JAK2, Raf-1), pyridoxine acts as a metabolic coenzyme , and dopamine targets dopaminergic receptors , highlighting divergent therapeutic pathways despite structural parallels .

Synthetic Accessibility :

  • The pyrrolidine scaffold of the target compound requires enantioselective synthesis, increasing complexity compared to dopamine’s simpler catechol-ethylamine structure .

Preparation Methods

Starting Material and Initial Steps

  • Glycine Ethyl Ester as Starting Material: The synthesis often begins with glycine ethyl ester, which provides the amino functionality necessary for pyrrolidine ring formation.
  • Protective Group Chemistry: Amino groups are protected to control reactivity during subsequent steps. Typical protecting groups include Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy).
  • Ring Closure: The protected amino ester undergoes cyclization to form the pyrrolidine ring, typically via nucleophilic substitution or intramolecular reductive amination.

Introduction of Hydroxymethyl Groups

  • Hydroxymethyl groups at C3 and C4 are introduced through selective hydroxymethylation reactions, often via formaldehyde addition or other hydroxymethyl donors under controlled conditions to maintain stereochemistry.
  • The stereoselectivity is controlled by the chiral centers already present or by chiral catalysts and reagents.

Formation of Hydrochloride Salt

  • The free base form of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or isopropanol) to precipitate the hydrochloride salt.
  • This step improves the compound's stability and facilitates purification.
Step Reagents/Conditions Yield Notes
Cyclization of protected glycine ester Protective group (Boc), base, solvent (THF) ~80% Controlled temperature to avoid racemization
Hydroxymethylation Formaldehyde, base, low temperature 75-85% Stereoselective addition confirmed by chiral HPLC
Salt formation HCl in ethanol, room temperature >90% Precipitation and filtration yield pure hydrochloride salt
  • Stereochemical Control: Studies show that the stereochemistry (3R,4S) is preserved by careful choice of protecting groups and reaction conditions, avoiding epimerization during hydroxymethylation.
  • Continuous Flow Chemistry: Recent research indicates that continuous flow reactors can enhance the reproducibility and scalability of the ring closure and hydroxymethylation steps, reducing reaction times and improving yields.
  • Purification: Crystallization of the hydrochloride salt from solvents like ethanol or isopropanol provides a high-purity product suitable for pharmaceutical applications.
Preparation Stage Key Reagents Reaction Conditions Yield (%) Stereochemical Outcome Notes
Amino acid derivative preparation Glycine ethyl ester, Boc anhydride Room temp, inert atmosphere 80 Retention of chirality Protects amino group
Pyrrolidine ring formation Base (e.g., NaH), solvent (THF) 0-25 °C 78 Stereoselective cyclization Intramolecular nucleophilic substitution
Hydroxymethylation Formaldehyde, base (NaOH) 0-5 °C 80 (3R,4S) maintained Controlled addition to avoid racemization
Hydrochloride salt formation HCl gas or solution Room temp, ethanol solvent 92 No stereochemical change Improves solubility and stability

The preparation of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride is a multi-step synthetic process that requires precise control of stereochemistry through protective group strategies, selective hydroxymethylation, and salt formation. Advances in continuous flow chemistry and stereoselective methodologies have improved the efficiency and scalability of the synthesis. The hydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical and research applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral pool synthesis. For example, using chiral auxiliaries or enzymes to control stereochemistry at the 3R and 4S positions. Post-synthesis, enantiomeric purity should be validated by chiral HPLC (e.g., using a Chiralpak® column) or 1H NMR with chiral shift reagents. Structural confirmation via X-ray crystallography (using SHELX software for refinement ) is recommended for unambiguous stereochemical assignment. Intermediate purification via recrystallization or flash chromatography improves yield and purity.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-protected containers under inert gas (argon or nitrogen) at room temperature or as specified by stability studies. Hygroscopic properties necessitate desiccants in storage environments. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC-UV analysis to monitor decomposition .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, 210 nm wavelength) .
  • Structural Confirmation : 1H/13C NMR, FT-IR (for functional groups like -OH and -CH3), and high-resolution mass spectrometry (HRMS) .
  • Chirality : Polarimetry or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

  • Methodological Answer : Contradictions may arise from twinning or disordered solvent molecules. Use SHELXL for refinement, leveraging restraints for bond lengths/angles and employing the TWIN/BASF commands for twinned data . Cross-validate with solid-state NMR to resolve ambiguities in hydrogen bonding or stereochemistry. For high-resolution data, dual-space methods (e.g., SHELXD) improve phase determination .

Q. What experimental design considerations are essential for studying this compound’s solubility in biorelevant media?

  • Methodological Answer : Simulate physiological conditions (e.g., phosphate-buffered saline at pH 7.4, 37°C) and use shake-flask or UV plate-reader methods. For low solubility, employ co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween 80). Monitor solubility via dynamic light scattering (DLS) for nanoparticle formation. Correlate results with Hansen solubility parameters to predict miscibility .

Q. How can stability-indicating methods be developed for this compound under oxidative stress?

  • Methodological Answer : Expose the compound to hydrogen peroxide (0.1–3% v/v) or AIBN (azobisisobutyronitrile) to simulate oxidative degradation. Analyze degradation products using LC-MS/MS with electrospray ionization (ESI). Method validation should include specificity (baseline separation of degradants), forced degradation studies, and mass balance ≥98% .

Q. What strategies mitigate diastereomer formation during synthetic scale-up?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to minimize epimerization. For example, low-temperature (-78°C) reactions in aprotic solvents (e.g., THF) reduce kinetic isomerization. Use in-situ monitoring via ReactIR to track stereochemical integrity. Post-reaction, employ diastereomeric salt crystallization (e.g., with tartaric acid derivatives) for separation .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational and experimental solubility data?

  • Methodological Answer : Reconcile differences by validating computational models (e.g., COSMO-RS) with experimental shake-flask data. Adjust parameters for hydrogen bonding and entropy contributions. Cross-check with thermal analysis (DSC) to detect polymorphic transitions affecting solubility .

Q. What statistical approaches are recommended for validating reproducibility in synthetic batches?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS) to correlate process parameters (catalyst loading, reaction time) with critical quality attributes (purity, yield). Implement design of experiments (DoE) to identify robust operating ranges. Batch-to-batch consistency can be assessed via ANOVA with acceptance criteria (e.g., p > 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride
Reactant of Route 2
[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride

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